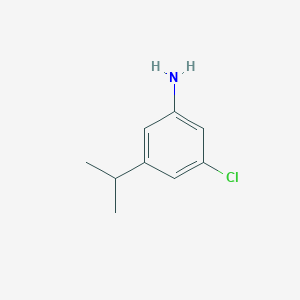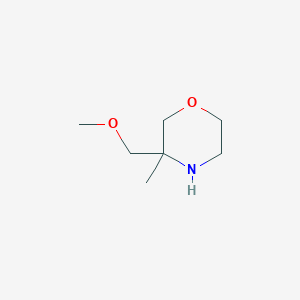
4-bromo-6-chlorocinnoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-6-chlorocinnoline is a chemical compound with the molecular formula C8H4BrClN2 and a molecular weight of 243.49 . It is also known as 6-Bromo-4-chloroquinoline .
Molecular Structure Analysis
The molecular structure of 4-bromo-6-chlorocinnoline consists of a cinnoline core, which is a nitrogen-containing heterocycle, substituted with a bromine atom at the 4th position and a chlorine atom at the 6th position .Physical And Chemical Properties Analysis
4-bromo-6-chlorocinnoline is a solid at room temperature . It has a melting point range of 136-138°C .Safety and Hazards
4-bromo-6-chlorocinnoline is classified as a hazardous substance. It can cause skin irritation, serious eye damage, and may be toxic if swallowed . Safety measures include wearing protective gloves, eye protection, and face protection. In case of contact with eyes or skin, rinse cautiously with water .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 4-bromo-6-chlorocinnoline can be achieved through a multi-step process involving the bromination and chlorination of cinnoline.", "Starting Materials": [ "Cinnoline", "Bromine", "Chlorine", "Sodium hydroxide", "Hydrochloric acid", "Sodium nitrite", "Copper(II) sulfate pentahydrate", "Sodium carbonate", "Ethanol" ], "Reaction": [ "Step 1: Bromination of cinnoline", "Cinnoline is dissolved in glacial acetic acid and bromine is added dropwise with stirring. The reaction mixture is then heated to reflux for several hours until the desired level of bromination is achieved.", "Step 2: Chlorination of 4-bromo-cinnoline", "4-bromo-cinnoline is dissolved in a mixture of hydrochloric acid and water. Chlorine gas is bubbled through the solution until the desired level of chlorination is achieved.", "Step 3: Diazotization of 6-chlorocinnoline", "6-chlorocinnoline is dissolved in a mixture of hydrochloric acid and water. Sodium nitrite is added to the solution followed by the addition of copper(II) sulfate pentahydrate. The mixture is stirred for several hours until diazotization is complete.", "Step 4: Coupling of 4-bromo-cinnoline and diazotized 6-chlorocinnoline", "The diazotized solution is slowly added to a solution of 4-bromo-cinnoline in sodium carbonate and water. The mixture is stirred for several hours until the coupling reaction is complete.", "Step 5: Isolation of 4-bromo-6-chlorocinnoline", "The reaction mixture is filtered and the solid product is washed with water and ethanol. The product is then dried and purified by recrystallization." ] } | |
Número CAS |
1824283-74-0 |
Nombre del producto |
4-bromo-6-chlorocinnoline |
Fórmula molecular |
C8H4BrClN2 |
Peso molecular |
243.5 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




